molecular formula C6H12N2O B13611842 N-nitroso-N-(propan-2-yl)cyclopropanamine

N-nitroso-N-(propan-2-yl)cyclopropanamine

Cat. No.: B13611842
M. Wt: 128.17 g/mol
InChI Key: HMTLJYSDCNYEKW-UHFFFAOYSA-N
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Description

N-nitroso-N-(propan-2-yl)cyclopropanamine is a chemical compound with the molecular formula C6H12N2O. It is a member of the nitrosamine family, which are compounds known for their nitroso group bound to an amine. Nitrosamines are of significant interest due to their potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-nitroso-N-(propan-2-yl)cyclopropanamine typically involves the nitrosation of N-(propan-2-yl)cyclopropanamine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining stringent safety protocols due to the potential hazards associated with nitrosamines .

Chemical Reactions Analysis

Types of Reactions

N-nitroso-N-(propan-2-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

  • N-nitrosodiisopropylamine
  • N-nitrosodimethylamine
  • N-nitrosodiethylamine
  • N-nitrosoethylisopropylamine

Uniqueness

N-nitroso-N-(propan-2-yl)cyclopropanamine is unique due to its specific structure, which includes a cyclopropane ring. This structural feature can influence its reactivity and biological activity compared to other nitrosamines .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-cyclopropyl-N-propan-2-ylnitrous amide

InChI

InChI=1S/C6H12N2O/c1-5(2)8(7-9)6-3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

HMTLJYSDCNYEKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CC1)N=O

Origin of Product

United States

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